molecular formula C10H7BrN2O B581360 4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1174064-63-1

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

Cat. No. B581360
M. Wt: 251.083
InChI Key: WRORMQDKQSKVFB-UHFFFAOYSA-N
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Description

“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a chemical compound with the CAS Number: 1174064-63-1. It has a molecular weight of 251.08 and its IUPAC name is the same as its common name . It is a solid substance stored under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” involves a reaction with 4-fluorobenzaldehyde, potassium carbonate, and 4-bromo-1H-pyrazole in dry DMF at room temperature. The reaction mixture is heated overnight at 100°C . The resulting compound is then purified by flash chromatography .


Molecular Structure Analysis

The molecular structure of “4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is represented by the linear formula C10H7BrN2O . The InChI Code for this compound is 1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H .


Chemical Reactions Analysis

4-Bromopyrazole, a pyrazole derivative, is reported to react with titanium tetrachloride to afford binary adducts .


Physical And Chemical Properties Analysis

“4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde” is a solid substance. It is stored under an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of 1,4’-bipyrazoles

    • Field : Organic Chemistry
    • Application : 4-Bromo-1H-pyrazole is used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
    • Results : The outcome of the reaction is the formation of 1,4’-bipyrazoles .
  • Preparation of solid hexacoordinate complexes

    • Field : Coordination Chemistry
    • Application : 4-Bromopyrazole is used in the preparation of solid hexacoordinate complexes .
    • Method : This involves reaction of 4-bromopyrazole with dimethyl- and divinyl-tindichloride .
    • Results : The result is the formation of solid hexacoordinate complexes .
  • Synthesis of bioactive chemicals

    • Field : Medicinal Chemistry
    • Application : Pyrazoles, which include 4-bromo-1H-pyrazole, are used as scaffolds in the synthesis of bioactive chemicals .
    • Method : Various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach are used .
    • Results : The result is the formation of bioactive chemicals .
  • Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride

    • Field : Organic Chemistry
    • Application : This compound is a derivative of 4-bromo-1H-pyrazole and is used in various chemical reactions .
    • Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
    • Results : The outcome of the reaction is the formation of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride .
  • Cycloaddition of diazo compounds and alkynyl bromides

    • Field : Organic Chemistry
    • Application : A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
    • Method : This involves the reaction of diazo compounds and alkynyl bromides .
    • Results : The result is the formation of 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
  • Synthesis of various pharmaceutical and biologically active compounds

    • Field : Medicinal Chemistry
    • Application : 4-Bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
    • Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
    • Results : The outcome of the reaction is the formation of various pharmaceutical and biologically active compounds .
  • Synthesis of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride

    • Field : Organic Chemistry
    • Application : This compound is a derivative of 4-bromo-1H-pyrazole and is used in various chemical reactions .
    • Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
    • Results : The outcome of the reaction is the formation of 4-(4-bromo-1H-pyrazol-1-yl)piperidine hydrochloride .
  • Cycloaddition of diazo compounds and alkynyl bromides

    • Field : Organic Chemistry
    • Application : A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
    • Method : This involves the reaction of diazo compounds and alkynyl bromides .
    • Results : The result is the formation of 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles .
  • Synthesis of various pharmaceutical and biologically active compounds

    • Field : Medicinal Chemistry
    • Application : 4-Bromopyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
    • Method : The exact method of synthesis is not specified in the sources, but it typically involves reaction of the bromopyrazole with appropriate reagents under suitable conditions .
    • Results : The outcome of the reaction is the formation of various pharmaceutical and biologically active compounds .

Safety And Hazards

This compound is considered hazardous. It may cause skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRORMQDKQSKVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670723
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-1H-pyrazol-1-yl)benzaldehyde

CAS RN

1174064-63-1
Record name 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
FY Wu, XH Chen, HM Zhou, JQ Li, HL Cui - Tetrahedron Letters, 2021 - Elsevier
We have developed an efficient oxidation of primary alcohols to aldehydes with ethyl bromoisobutyrate and dimethyl sulfoxide. Diaryl ketone can also be prepared under this reaction …
Number of citations: 1 www.sciencedirect.com

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